2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-15-8-6-13(7-9-15)17-10-11-18(22)21(20-17)12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHDLWFISFEKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl chloride and a suitable base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-methoxyphenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs, particularly due to its potential biological activities, such as anti-inflammatory and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biology: The compound can serve as a probe for studying various biological processes and interactions.
Industry: It can be utilized in the development of new catalysts and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of 2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one with analogous pyridazinones:
Key Observations :
- Bromine vs.
- Methoxy Positioning : The para-methoxy group in the target compound may optimize electronic interactions with aromatic residues in enzyme active sites, as seen in COX-2 inhibitors .
- Molecular Weight : The target compound’s higher molecular weight (vs. chloro/fluoro analogs) may influence pharmacokinetics, requiring optimization for drug-likeness .
Anti-Inflammatory and COX-2 Inhibition
Pyridazinones with methoxy and halogenated benzyl groups exhibit COX-2 selectivity. For example, 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (IC50: 0.24 mM) shows potent COX-2 inhibition, attributed to hydrophobic interactions between the benzyl group and the enzyme’s active site . The target compound’s bromine atom may strengthen such interactions due to increased van der Waals forces, though experimental validation is needed.
Antimicrobial and Analgesic Potential
Fluorine-substituted analogs (e.g., 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one) demonstrate broad-spectrum antimicrobial activity, likely due to fluorine’s electronegativity enhancing hydrogen bonding . The bromine in the target compound may offer similar advantages but with prolonged half-life due to reduced metabolic degradation.
Anticonvulsant Activity
In isoniazid-induced convulsion models, 6-(p-chlorophenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-ones exhibit anticonvulsant effects. Methyl-substituted derivatives show higher activity than chloro analogs, suggesting alkyl groups improve CNS penetration . The target compound’s methoxy group may similarly enhance blood-brain barrier transit.
Biological Activity
2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by its unique structure that includes a bromine atom and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 345.21 g/mol. The presence of the bromine atom at the 2-position and the methoxy group at the 6-position of the pyridazinone core significantly influences its chemical reactivity and biological interactions.
Anti-inflammatory Properties
Research has demonstrated that compounds within the pyridazinone class, including this compound, exhibit significant anti-inflammatory activity. These compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators .
Table 1: Inhibition of COX and LOX by Pyridazinones
| Compound | COX Inhibition (%) | LOX Inhibition (%) |
|---|---|---|
| This compound | 75 | 68 |
| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | 70 | 65 |
| Control (No Treatment) | 0 | 0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that derivatives of pyridazinones can inhibit a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyridazinones found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial effects .
Anticancer Potential
In addition to its anti-inflammatory and antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the methoxy group may influence binding affinity to target proteins .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, and what key reaction conditions are required?
The synthesis typically involves multi-step organic reactions. A representative pathway includes:
- Step 1 : Condensation of a substituted pyridazinone precursor with 2-bromobenzyl bromide in ethanol under basic conditions (e.g., sodium ethoxide) to introduce the bromobenzyl group .
- Step 2 : Coupling with 4-methoxyphenyl derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .
- Purification : Recrystallization in ethanol (90%) or column chromatography to isolate the final product .
Critical Conditions : Temperature control (reflux at 70–80°C), pH adjustment (acidic workup), and solvent selection (ethanol, DMF) to minimize side reactions .
Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~385–390 for CHBrNO) .
- Infrared (IR) Spectroscopy : Detects functional groups (C=O stretch at ~1650–1700 cm) .
- X-ray Crystallography (if available): Resolves 3D structure and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies can optimize the yield of the target compound in multi-step syntheses, considering potential side reactions?
-
Reaction Optimization :
- Catalyst Screening : Use Pd(PPh) for Suzuki couplings to enhance aryl-aryl bond formation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess bromobenzyl halides .
-
Yield Data :
Step Yield (%) Key Parameter 1 65–75 Sodium ethoxide concentration 2 50–60 Catalyst loading (0.5–1 mol%) Final 70–85 Recrystallization solvent purity
Q. How does the substitution pattern on the pyridazinone core influence biological activity, and what in vitro assays are recommended for initial pharmacological screening?
- Structure-Activity Relationship (SAR) :
- The 2-bromobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
- The 4-methoxyphenyl moiety may modulate enzyme inhibition (e.g., COX-2) via electron-donating effects .
- Recommended Assays :
Q. What computational or crystallographic methods are utilized to determine the three-dimensional structure and intermolecular interactions of this compound?
- X-ray Crystallography : Resolves bond lengths/angles and packing motifs (e.g., π-π stacking between aromatic rings) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) contributing to crystal stability .
- Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization .
Comparative Analysis of Analogous Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
